molecular formula C17H20N2O5S B15056277 2-(2-Butyramido-4-(3,4-dimethoxyphenyl)thiazol-5-yl)acetic acid

2-(2-Butyramido-4-(3,4-dimethoxyphenyl)thiazol-5-yl)acetic acid

Cat. No.: B15056277
M. Wt: 364.4 g/mol
InChI Key: PEXAVIPLCYTPID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Butyramido-4-(3,4-dimethoxyphenyl)thiazol-5-yl)acetic acid is a thiazole-derived compound featuring a butyramido (C₃H₇CONH-) substituent at position 2, a 3,4-dimethoxyphenyl group at position 4, and an acetic acid moiety at position 5 of the thiazole ring.

Properties

Molecular Formula

C17H20N2O5S

Molecular Weight

364.4 g/mol

IUPAC Name

2-[2-(butanoylamino)-4-(3,4-dimethoxyphenyl)-1,3-thiazol-5-yl]acetic acid

InChI

InChI=1S/C17H20N2O5S/c1-4-5-14(20)18-17-19-16(13(25-17)9-15(21)22)10-6-7-11(23-2)12(8-10)24-3/h6-8H,4-5,9H2,1-3H3,(H,21,22)(H,18,19,20)

InChI Key

PEXAVIPLCYTPID-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=NC(=C(S1)CC(=O)O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Butyramido-4-(3,4-dimethoxyphenyl)thiazol-5-yl)acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Butyramido Group: The butyramido group is introduced through an amide coupling reaction using butyric acid and an appropriate coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Butyramido-4-(3,4-dimethoxyphenyl)thiazol-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

2-(2-Butyramido-4-(3,4-dimethoxyphenyl)thiazol-5-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Butyramido-4-(3,4-dimethoxyphenyl)thiazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to elicit a biological response.

    Disrupting Cellular Processes: Affecting cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related thiazole- and triazole-acetic acid derivatives, emphasizing substituent effects, synthetic routes, and reported biological or physicochemical data.

Structural Analogues

Compound Name Core Structure Substituents (Position) Key Differences
2-(2-Butyramido-4-(3,4-dimethoxyphenyl)thiazol-5-yl)acetic acid Thiazole 2: Butyramido; 4: 3,4-Dimethoxyphenyl; 5: Acetic acid Reference compound
[2-Amino-4-(4-ethylphenyl)-thiazol-5-yl]-acetic acid Thiazole 2: Amino; 4: 4-Ethylphenyl; 5: Acetic acid Amino vs. butyramido; Ethylphenyl vs. dimethoxyphenyl
2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acid 1,2,4-Triazole 5: 3,4-Dimethoxyphenyl; Thio-linked acetic acid Triazole core vs. thiazole; Thioether linkage
4-((3,4-Dihydro-6,7-dimethoxyisoquinolin-1-yl)methyl)phenol Dihydroisoquinoline 6,7: Dimethoxy; Phenolic methyl group Isoquinoline core; No acetic acid moiety

Key Implications of Structural Variations

  • Core Heterocycle : Thiazoles generally exhibit greater metabolic stability than triazoles, making the target compound more suitable for drug development .
  • Acid Moieties : Acetic acid groups improve solubility and enable salt formation, critical for pharmacokinetic optimization .

Biological Activity

2-(2-Butyramido-4-(3,4-dimethoxyphenyl)thiazol-5-yl)acetic acid, a thiazole derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This compound exhibits a unique structure that may contribute to its pharmacological properties.

Chemical Structure and Properties

The chemical formula for this compound is C17H20N2O5S. Its structure features a thiazole ring substituted with a butyramido group and a methoxyphenyl moiety, which are critical for its biological activity.

Research indicates that thiazole derivatives often exhibit their biological effects through various mechanisms, including:

  • Inhibition of Protein Kinases : Some thiazoles act as inhibitors of p38 MAP kinase, which plays a role in inflammatory responses and cancer progression .
  • Antitumor Activity : Thiazole compounds have been shown to induce apoptosis in cancer cells by interacting with Bcl-2 proteins and disrupting cell survival pathways .
  • Anti-inflammatory Effects : The compound may inhibit TNF-alpha production, contributing to its potential use in treating cytokine-mediated diseases .

Antitumor Activity

A series of studies have evaluated the cytotoxic effects of thiazole derivatives on various cancer cell lines. For instance, a compound structurally similar to this compound demonstrated IC50 values below 10 µM against human glioblastoma and melanoma cell lines, indicating significant antitumor potential .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that the presence of specific functional groups significantly influences the biological activity of thiazole derivatives:

CompoundSubstituentsIC50 (µM)Activity
9Methyl at position 4 on phenyl1.61 ± 1.92Antitumor
10Dimethoxy at positions 3,4 on phenyl1.98 ± 1.22Antitumor
13N-phenylcarboxamide group<10Apoptosis induction

These findings suggest that electron-donating groups enhance cytotoxicity by stabilizing interactions with target proteins .

Case Studies

In one notable case study involving the synthesis and evaluation of thiazole derivatives, researchers found that compounds with methoxy substitutions exhibited enhanced activity against specific cancer types. The study utilized MTT assays to determine cell viability and apoptosis rates in treated cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.